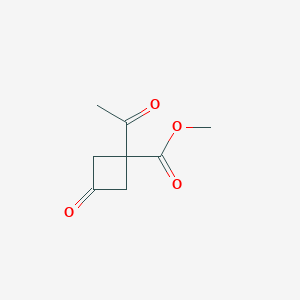
4-(Carboxydifluoromethyl)benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzoic acid derivatives can be complex and diverse. Paper discusses the enzymatic synthesis of 4-OH benzoic acid from phenol and CO2, which is significant as it operates under mild conditions and represents a biotechnological application of a Carboxylase enzyme. This method could potentially be adapted for the synthesis of 4-(Carboxydifluoromethyl)benzoic acid by introducing difluoromethyl groups. Paper describes a radical decarboxylative carbometalation of benzoic acids, which is a novel approach that could be relevant for the synthesis of difluoromethylated benzoic acids. This method involves a photoinduced ligand to metal charge transfer, enabling the formation of high-valent arylcopper(III) complexes and subsequent reductive eliminations.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is crucial for their chemical properties and reactivity. Paper provides an example of a benzoic acid derivative where the structure was determined using various analytical techniques, including X-ray diffraction. The compound discussed exhibits a dihedral angle between the benzene and thiophene rings, which could be relevant when considering the molecular geometry of this compound. Paper mentions the crystal structure of 4-(trimethylgermyl)benzoic acid, which forms hydrogen-bonded dimers in the crystal. This information could be extrapolated to predict the potential for hydrogen bonding and dimer formation in this compound.
Chemical Reactions Analysis
The chemical reactivity of benzoic acid derivatives is influenced by their functional groups and molecular structure. While the papers do not directly address the reactions of this compound, they do provide insights into the reactivity of similar compounds. For instance, the enzymatic synthesis mentioned in paper could be a starting point for further functionalization of the benzoic acid core. The radical decarboxylative strategy in paper could be a pathway for introducing fluorine atoms or modifying the carboxyl group of benzoic acid derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives are determined by their molecular structure. Paper discusses the stability of a benzoic acid derivative below 298°C in nitrogen, which could be relevant when considering the thermal stability of this compound. The quantum chemical calculations performed in the study provide insights into the electronic structure, which is important for understanding the reactivity and properties of the compound. The presence of intermolecular hydrogen bonds, as mentioned in paper , could also influence the melting point, solubility, and other physical properties of benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Material Science and Luminescence
Derivatives of benzoic acid, including those with modifications similar to 4-(Carboxydifluoromethyl)benzoic Acid, have been employed in the synthesis of lanthanide coordination compounds. These compounds exhibit notable photophysical properties, such as luminescence, which are influenced by the presence of electron-withdrawing or electron-donating groups on the benzoic acid moiety. For instance, the incorporation of electron-releasing substituents has been shown to enhance the luminescence of Tb(3+) complexes, whereas electron-withdrawing groups decrease luminescence efficiency due to energy dissipation mechanisms (Sivakumar et al., 2010).
Analytical Chemistry
In analytical chemistry, benzoic acid derivatives have been utilized as markers and probes. For example, the thermodynamic properties of carboxylic acid groups attached to different surfaces have been studied to understand their pKa shifts, which are critical for developing pH-sensitive materials. This research is particularly relevant for sensors and diagnostic tools, where 4-carboxyphenyl groups covalently attached to surfaces show significant deviations in pKa values, suggesting applications in surface chemistry and sensor development (Abiman et al., 2007).
Polymer Science
In polymer science, benzoic acid derivatives are used to modify the properties of polymers. The introduction of benzoic acid fragments into polydimethylsiloxanes, for example, alters the thermal and rheological properties of the resulting copolymers. This modification leads to a shift in the glass-transition temperature towards higher temperatures, indicating the potential for creating materials with tailored thermal properties (Gorodov et al., 2018).
Molecular Docking and Drug Design
This compound and its analogs find applications in molecular docking and drug design, where the understanding of molecular geometry, vibrational spectroscopy, and interaction with biological targets is crucial. Molecular docking studies, for instance, help in identifying the binding affinity of compounds to specific proteins, which is fundamental in the design of new drugs and therapeutic agents (Saravanamoorthy et al., 2021).
Environmental Applications
Derivatives of this compound are also explored for environmental applications, such as in the detection and removal of pollutants. For instance, the development of organotin(IV) complexes for antibacterial activity showcases the potential for using these compounds in water treatment and pollution control efforts (Win et al., 2010).
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(Carboxydifluoromethyl)benzoic Acid . These factors may include pH, temperature, and the presence of other molecules. Detailed studies are needed to understand how these environmental factors impact the compound’s action.
Eigenschaften
IUPAC Name |
4-[carboxy(difluoro)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O4/c10-9(11,8(14)15)6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOJGCBIRXREAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(2-Methylbutanoyl)amino]benzoic acid](/img/structure/B2503688.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2503691.png)
![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-phenoxyphenyl)methanone](/img/structure/B2503692.png)

![5-(5-Fluoropyrimidin-4-yl)-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2503694.png)
![(2-Methylsulfanylphenyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2503698.png)

![N-cyclopropyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2503701.png)
![15-Methyltetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B2503702.png)

